Conformationally Restricted Scaffolds: Molecular Structure, Properties, and Applications of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Conformationally Restricted Scaffolds: Molecular Structure, Properties, and Applications of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to complex, three-dimensional sp3-rich scaffolds is a proven strategy for improving clinical success rates. Among these 3D architectures, bridged bicyclic lactams offer unparalleled conformational rigidity and predictable vector projection. This technical guide explores the molecular properties, synthetic utility, and application protocols for 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (CAS: 2138057-01-7)[1]. As a highly functionalized derivative of the classic Vince lactam[2], this building block provides a critical exit vector at the bridgehead position, making it an invaluable tool for synthesizing peptidomimetics,
Physicochemical Profiling and Structural Logic
The core of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one consists of a 2-azabicyclo[2.2.1]heptane system featuring a
From an application perspective, bridgehead substitutions are highly prized because they project functional groups along an axis that is sterically decoupled from the lactam face. This allows the lactam to participate in critical hydrogen-bonding networks with a target receptor, while the aminomethyl group extends into solvent channels or deeper sub-pockets.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters that dictate the handling and application of this scaffold.
Table 1: Physicochemical and Structural Properties
| Property | Value | Implication for Drug Design | Source |
| Chemical Name | 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one | Standard IUPAC nomenclature | [4] |
| CAS Registry Number | 2138057-01-7 | Unique identifier for procurement | [1] |
| Molecular Formula | C7H12N2O | Low molecular weight fragment | [4] |
| Monoisotopic Mass | 140.09496 Da | Ideal for Fragment-Based Drug Discovery (FBDD) | [4] |
| Predicted XlogP | -0.9 | Highly hydrophilic; requires specific purification | [4] |
| Fraction sp3 (Fsp3) | 0.86 (6/7 carbons) | High 3D character; correlates with lower toxicity | Calculated |
Pharmacophoric Mapping and Logical Relationships
The utility of Vince lactam derivatives in medicinal chemistry stems from their ability to lock functional groups into specific spatial arrangements[2]. When incorporated into a lead compound, the 1-aminomethyl group serves as a highly reactive handle for amide coupling or reductive amination, while the bicyclic core minimizes the entropic penalty typically associated with the binding of flexible alkyl chains.
Fig 2. Pharmacophoric mapping of the bicyclic scaffold in receptor binding.
Synthetic Architecture
Accessing bridgehead-substituted bicyclic systems via direct C-H functionalization is thermodynamically prohibitive due to Bredt's rule constraints and steric shielding. Therefore, compounds like 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one are typically synthesized de novo. The established logic involves the Diels-Alder cycloaddition of a functionalized cyclopentadiene (e.g., bearing a cyano group) with a dienophile, followed by skeletal rearrangement and exhaustive reduction of both the alkene and the nitrile[5].
Fig 1. De novo synthetic workflow for bridgehead-substituted azabicyclic lactams.
Application Scientist Protocol: Chemoselective Derivatization
As a highly polar, low-molecular-weight aliphatic amine (XlogP = -0.9)[4], 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one presents specific challenges during library synthesis. Standard aqueous workups (e.g., EtOAc/Water extraction) will result in catastrophic yield losses as the unreacted scaffold and potentially the product will partition into the aqueous layer.
The following protocol details a self-validating, step-by-step methodology for the chemoselective amide coupling of this scaffold, utilizing catch-and-release solid-phase extraction to ensure high purity without aqueous extraction.
Workflow: HATU-Mediated Amide Coupling
Reagents:
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Carboxylic Acid Building Block (1.0 eq)
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1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology & Causality:
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Pre-Activation of the Carboxylic Acid:
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Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes.
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Causality: Pre-activation forms the highly reactive OAt-ester intermediate before the amine is introduced. This is critical because introducing the primary amine simultaneously with HATU can lead to irreversible guanidinylation of the aminomethyl group, destroying the starting material.
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Coupling Phase:
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Action: Add 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.
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Causality: While the bicyclic core is bulky, the aminomethyl group is projected away from the steric bulk (bridgehead vector). The primary nature of the amine ensures fast kinetics, typically reaching >95% conversion within 2 hours.
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Self-Validating Reaction Monitoring:
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Action: Monitor the reaction exclusively via LC-MS (ESI+).
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Causality: TLC is ineffective here. The scaffold lacks a UV chromophore and is highly polar, meaning it will streak or remain at the baseline in standard normal-phase solvent systems. LC-MS will clearly show the disappearance of the M+H 141.1 peak[4] and the emergence of the product mass.
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Purification via SCX (Strong Cation Exchange):
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Action: Dilute the DMF reaction mixture with MeOH (1:3 ratio) and load directly onto a pre-conditioned SCX-2 cartridge. Wash with 100% MeOH to elute DMF, DIPEA, and unreacted carboxylic acid. Elute the basic product (if a basic moiety remains) or unreacted amine using 2M NH3 in MeOH.
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Causality: Given the extreme hydrophilicity of the system, bypassing aqueous workup prevents product loss. SCX chromatography leverages the basicity of the system to separate the desired product from coupling reagents and acidic byproducts cleanly.
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Advanced Applications: -Peptides and Peptidomimetics
Beyond standard small-molecule drug discovery, derivatives of Vince lactam are heavily utilized in the design of foldamers and non-natural peptides. Specifically, they serve as conformationally restricted
When the lactam ring of 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one is selectively opened (e.g., via acid-catalyzed hydrolysis or enzymatic resolution), it yields a highly substituted cyclopentane ring bearing both an amine and a carboxylic acid. When polymerized or incorporated into peptide chains, these
References
- 1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one - PubChemLite, uni.lu,
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul
- -Peptides and -Amino Acids as Tools for Peptide Structure Design: A Theoretical Study, researchg
- Radical cascades using enantioenriched 7-azabenzonorbornenes and their applic
- CAS:2138057-01-7, 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one, bidepharm.com,
Sources
- 1. CAS:2138057-01-7, 1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one-毕得医药 [bidepharm.com]
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- 3. researchgate.net [researchgate.net]
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